4,7-Diazaspiro[2.5]octan-5-one hydrochloride
Description
Molecular Architecture and Spirocyclic Topology
The molecular architecture of 4,7-diazaspiro[2.5]octan-5-one hydrochloride is fundamentally defined by its spirocyclic topology, which creates a three-dimensional scaffold with unique geometric constraints. The compound possesses a molecular formula of C6H11ClN2O and a molecular weight of 162.617 g/mol, representing the protonated form of the parent diazaspirooctanone structure. The spiro center at position 4 serves as the critical junction point where two distinct ring systems converge, creating a rigid molecular framework that significantly influences the compound's chemical reactivity and biological properties.
The spirocyclic architecture consists of a highly strained three-membered cyclopropane ring fused to a six-membered saturated heterocycle containing two nitrogen atoms and one carbonyl functional group. This structural arrangement creates a bicyclic system where the cyclopropane ring imposes significant ring strain, estimated to contribute approximately 27 kcal/mol of strain energy to the overall molecular structure. The presence of the lactam functionality at position 5 introduces additional conformational constraints while providing a hydrogen bond acceptor site that can participate in intermolecular interactions.
The nitrogen atoms at positions 4 and 7 adopt sp3 hybridization, with the nitrogen at position 4 participating in the spiro junction and the nitrogen at position 7 existing in a secondary amine environment. The canonical SMILES representation C1CC12CNCC(=O)N2 illustrates the connectivity pattern, where the spiro carbon forms four bonds: two to the cyclopropane carbons and two to the piperazinone framework. This arrangement creates a molecular geometry where the two ring planes are oriented approximately perpendicular to each other, maximizing the three-dimensional character of the molecule.
The topological analysis reveals that the compound exhibits significant molecular rigidity due to the spirocyclic constraint, which restricts conformational flexibility compared to acyclic or monocyclic analogs. This rigidity is particularly pronounced around the spiro center, where bond rotation is severely limited by the geometric requirements of the fused ring system. The three-dimensional arrangement creates distinct spatial regions that can be exploited for selective molecular recognition events, making this scaffold attractive for medicinal chemistry applications where precise geometric complementarity with biological targets is required.
Properties
IUPAC Name |
4,7-diazaspiro[2.5]octan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-5-3-7-4-6(8-5)1-2-6;/h7H,1-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXSVKBORKOQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718300 | |
| Record name | 4,7-Diazaspiro[2.5]octan-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199794-52-9 | |
| Record name | 4,7-Diazaspiro[2.5]octan-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Diazaspiro[2.5]octan-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4,7-Diazaspiro[2.5]octan-5-one hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₆H₁₄ClN₂O and a molecular weight of approximately 162.62 g/mol. The compound is characterized by a spirocyclic structure that integrates two nitrogen atoms into a bicyclic framework, imparting distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may inhibit the interaction between the Mdm2 protein and the p53 tumor suppressor protein, which is significant in cancer research. Additionally, it has shown potential neuroprotective effects and interactions with neurotransmitter systems, indicating its relevance in treating neurological disorders.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Anticancer Properties | Inhibits Mdm2-p53 interaction, potentially enhancing p53 activity in tumors. |
| Neuroprotective Effects | Modulates neurotransmitter systems; potential applications in neurology. |
| Receptor Modulation | Interacts with serotonin receptors, influencing mood and anxiety behaviors. |
| Antimicrobial Activity | Exhibits activity against various pathogens; further studies needed for specifics. |
Case Studies and Research Findings
- Cancer Research : A study investigating the compound's effect on cancer cell lines demonstrated that this compound significantly inhibited cell proliferation by enhancing p53 activity through Mdm2 inhibition. The results indicated a potential for developing new cancer therapies based on this mechanism.
- Neuropharmacology : Research exploring the neuroprotective properties highlighted the compound's ability to modulate serotonin receptors, which could lead to therapeutic applications in treating depression and anxiety disorders. In vitro assays showed promising results regarding receptor binding affinity and functional modulation.
- Antimicrobial Studies : Preliminary investigations into the antimicrobial properties revealed that this compound exhibited inhibitory effects against several bacterial strains, warranting further exploration into its potential as an antibiotic agent.
Scientific Research Applications
Medicinal Chemistry and Drug Development
4,7-Diazaspiro[2.5]octan-5-one hydrochloride is primarily studied for its potential therapeutic applications. Its unique spirocyclic structure allows for interactions with biological targets, making it a candidate for drug design.
Antidepressant Activity
Research indicates that derivatives of 4,7-Diazaspiro[2.5]octan-5-one exhibit antidepressant-like effects in animal models. A study demonstrated that these compounds could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Anticancer Properties
The compound has shown promise in anticancer research. Specific analogs have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance, a derivative containing a bromopyridine moiety was effective against various cancer cell lines, suggesting that modifications to the basic structure can enhance biological activity .
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that can be tailored to produce various derivatives with enhanced pharmacological properties.
Synthetic Routes
A notable method involves the use of 4-methoxybenzyl derivatives as starting materials, which undergo substitution and reduction reactions to yield the target compound . This method not only improves yield but also enhances safety by avoiding hazardous reagents.
| Synthesis Method | Yield | Reagents Used |
|---|---|---|
| Substitution Reaction | 75% | 4-Methoxybenzyl derivative |
| Reduction Reaction | 80% | Lithium aluminum hydride |
Case Studies
Several case studies highlight the applications of this compound in drug discovery:
Case Study: Antidepressant Development
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of 4,7-Diazaspiro derivatives and evaluated their antidepressant activity using the forced swim test in mice. The most active compound showed significant reduction in immobility time, indicating potential as an antidepressant agent .
Case Study: Cancer Cell Line Testing
Another research effort focused on evaluating the cytotoxic effects of a specific derivative on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
Comparison with Similar Compounds
The spiroazacyclic scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of 4,7-Diazaspiro[2.5]octan-5-one hydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Functional Group Variations
Compound A : tert-Butyl 4,7-Diazaspiro[2.5]octane-7-carboxylate Hydrochloride (CAS 1462383-16-9)
- Molecular Formula : C₁₁H₂₁ClN₂O₂
- Key Feature : Incorporates a tert-butyl ester group at position 5.
- Comparison: The tert-butyl group increases steric bulk and lipophilicity (clogP ≈ 1.8 vs. The ester group introduces hydrolytic instability under acidic or basic conditions, unlike the ketone in the parent compound, which is more stable .
Compound B : 4,7-Diazaspiro[2.5]octane Dihydrochloride (CAS 145122-56-1)
- Molecular Formula : C₆H₁₂N₂·2HCl
- Key Feature : Lacks the ketone group and exists as a dihydrochloride salt.
- Comparison: The absence of the ketone simplifies synthetic routes but reduces electrophilic reactivity for further derivatization . The dihydrochloride form increases solubility in water (>50 mg/mL) compared to the monohydrochloride (~20 mg/mL) .
Structural Isomers and Substituted Derivatives
Compound C : (R)-5-Methyl-4,7-Diazaspiro[2.5]octane Dihydrochloride (CAS 1199792-83-0)
- Molecular Formula : C₇H₁₆Cl₂N₂
- Key Feature : Methyl substitution at position 5 introduces chirality.
- Comparison :
Compound D : 4,7-Diazaspiro[2.5]octane-5,8-dione (CAS 129306-17-8)
- Molecular Formula : C₆H₈N₂O₂
- Key Feature : Contains two ketone groups at positions 5 and 6.
- Comparison :
Spiro Ring Size Variations
Compound E : 2.7-Diazaspiro[4.5]decan-1-one Hydrochloride (CAS 852338-82-0)
- Molecular Formula : C₁₃H₁₇ClN₂O
- Key Feature : Larger spiro ring system (4.5 vs. 2.5).
- Higher molecular weight (248.7 g/mol vs. 162.6 g/mol) may reduce bioavailability due to increased lipophilicity .
Preparation Methods
Starting Materials and Key Intermediates
- Starting Material: Derivatives of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate or its methyl methanesulfonate analogs.
- Protecting Groups: Benzyl, tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and C1-C6 ester groups are commonly used to protect amino functionalities during synthesis.
- Nucleophiles: Glycine methyl ester hydrochloride or ethanolamine are employed for substitution reactions.
Reaction Steps
| Step No. | Reaction Type | Description | Conditions and Notes |
|---|---|---|---|
| 1 | Substitution | Reaction of cyclopropyl methyl mesylate derivative with nucleophile (e.g., glycine methyl ester) | Organic solvents like acetonitrile, ethanol, or isopropanol; base such as potassium carbonate; room temperature stirring; nucleophile in 2-6 molar excess. |
| 2 | Addition of Protecting Group | Protection of amino groups to prevent side reactions during subsequent steps | Use of benzyl, Boc, or Cbz groups; conditions depend on protecting group chemistry. |
| 3 | Esterification | Conversion of hydroxyl or amino groups into esters to facilitate cyclization | Typical esterification reagents and conditions; careful control to avoid overreaction. |
| 4 | Deprotection | Removal of protecting groups to free amino groups for cyclization | Acidic or hydrogenolytic conditions depending on protecting group; mild to avoid decomposition. |
| 5 | Cyclization and Reduction | Formation of the spirocyclic 4,7-diazaspiro[2.5]octane core via intramolecular ring closure and reduction of intermediates | Reduction agents and cyclization conditions optimized to avoid hazardous reagents like boron trifluoride; safer alternatives used. |
This sequence yields the target compound or its hydrochloride salt after appropriate workup.
Key Research Findings and Improvements
Safety Improvements: The described synthesis methods avoid the use of boron trifluoride diethyl etherate, a toxic, corrosive, and explosive reagent commonly used in prior art, thus enhancing safety in industrial synthesis lines.
Yield and Purity: The methods utilize mild reaction conditions (room temperature substitution, controlled deprotection) and avoid high-temperature steps (>100°C), reducing by-products and improving yields.
Scalability: The use of common organic solvents (acetonitrile, ethanol) and bases (potassium carbonate) facilitates scale-up. Avoidance of multiple chromatographic purifications makes the process cost-effective and suitable for large-scale pharmaceutical manufacturing.
Comparative Summary Table of Preparation Methods
| Feature | Method from Patent CN111943894A (2019) | Method from Patent CN111943893B (2019) | Risdiplam Intermediate Preparation (2022) |
|---|---|---|---|
| Starting Material | 4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivatives | Same as left | Similar cyclopropyl carbamate derivatives |
| Key Reaction Steps | Substitution, protection, deprotection, reduction | Substitution, protection, esterification, deprotection | Substitution, cyclization, reduction |
| Protecting Groups Used | Benzyl, Boc, Cbz, esters | Benzyl, Boc, Cbz, esters | Not explicitly stated, but compatible with above |
| Solvents | Acetonitrile, ethanol, isopropanol | Acetonitrile, ethanol, isopropanol | Wide range including ethers, esters, ketones, nitriles |
| Reaction Temperature | Room temperature for substitution | Room temperature for substitution | Avoids high temperatures (>100°C) |
| Safety Considerations | Avoids boron trifluoride diethyl etherate | Avoids boron trifluoride diethyl etherate | Avoids multiple chromatography and high temperature steps |
| Scalability | Suitable for scale-up | Suitable for scale-up | Designed for commercial scale production |
| Yield and Purification | Improved safety and yield; purification simplified | Improved safety and yield; purification simplified | Avoids multiple chromatography purifications |
Notes on Hydrochloride Salt Formation
The hydrochloride salt of 4,7-Diazaspiro[2.5]octan-5-one is typically obtained by treatment of the free base with hydrochloric acid under controlled conditions. This salt form enhances the compound's stability and solubility, which is crucial for its application in pharmaceutical formulations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,7-Diazaspiro[2.5]octan-5-one hydrochloride, and how can purity be validated?
- Methodology : Synthesis typically involves cyclization reactions to form the spiro ring system, followed by hydrochlorination. Key challenges include controlling stereochemistry and minimizing side products.
- Validation : Use high-resolution techniques like / NMR to confirm the spiro structure and assess stereochemical integrity. LC-MS or HPLC with UV detection (e.g., Chromolith® columns) can quantify impurities .
- Safety Note : Handle hygroscopic intermediates under inert conditions (e.g., nitrogen atmosphere) to prevent decomposition .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Approach : Compare experimental NMR data with computational predictions (DFT calculations) to resolve ambiguities. For complex splitting patterns, variable-temperature NMR or 2D-COSY experiments can clarify proton coupling in the spiro system .
- Documentation : Follow guidelines for reporting experimental details (e.g., solvent, temperature) to ensure reproducibility .
Q. What are the best practices for handling and storing this compound in laboratory settings?
- Protocol : Store in airtight, desiccated containers at –20°C to prevent hydrolysis. Use gloveboxes for moisture-sensitive steps. Safety Data Sheets (SDS) for analogous spiro compounds recommend PPE (gloves, goggles) and fume hoods during handling .
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Method : Perform density functional theory (DFT) calculations to map transition states and identify reactive sites (e.g., the carbonyl group). Molecular docking studies can simulate interactions with biological targets, such as enzymes .
- Validation : Compare computational results with kinetic experiments (e.g., monitoring reaction rates via in-situ IR spectroscopy) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound in enzyme inhibition?
- Design : Use factorial design to vary substituents on the spiro ring and measure inhibition constants () against target enzymes (e.g., kinases). Include positive/negative controls and replicate assays to account for variability .
- Analysis : Multivariate regression can correlate structural features (e.g., steric bulk, electronic effects) with activity .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Strategy : Conduct pharmacokinetic profiling (e.g., plasma stability, membrane permeability assays) to identify bioavailability limitations. Use radiolabeled analogs to track metabolic pathways .
- Theoretical Framework : Link findings to established models of drug-receptor interactions or transport mechanisms .
Q. What advanced techniques characterize the compound’s solid-state properties (e.g., polymorphism, hydrate formation)?
- Techniques : Employ X-ray crystallography for crystal structure determination. Pair dynamic vapor sorption (DVS) with thermal gravimetric analysis (TGA) to study hygroscopicity and phase transitions .
- Data Interpretation : Compare experimental results with predicted polymorph stability from computational crystal structure prediction (CSP) tools .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
